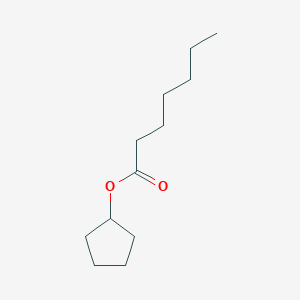

Cyclopentyl heptanoate

CAS No.: 5454-23-9

Cat. No.: VC19722056

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5454-23-9 |

|---|---|

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| IUPAC Name | cyclopentyl heptanoate |

| Standard InChI | InChI=1S/C12H22O2/c1-2-3-4-5-10-12(13)14-11-8-6-7-9-11/h11H,2-10H2,1H3 |

| Standard InChI Key | XQIVRADFTDIBRW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(=O)OC1CCCC1 |

Introduction

Chemical Identity and Structural Characteristics

Cyclopentyl heptanoate is systematically named cyclopentyl heptanoate under IUPAC nomenclature. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5454-23-9 | |

| Molecular Formula | ||

| Molecular Weight | 198.30 g/mol | |

| SMILES | CCCCCCC(=O)OC1CCCC1 | |

| InChIKey | XQIVRADFTDIBRW-UHFFFAOYSA-N | |

| XLogP3 | 3.8 |

The compound’s structure comprises a cyclopentyl ring linked via an ester bond to a linear heptanoyl chain. Computational analyses indicate a rotatable bond count of 7, contributing to conformational flexibility . The absence of hydrogen bond donors and presence of two acceptors influence its solubility and interaction with biological targets .

Synthesis and Manufacturing

Chemical Synthesis

Cyclopentyl heptanoate is typically synthesized via esterification reactions. A common approach involves the acid-catalyzed condensation of heptanoic acid with cyclopentanol:

Alternative methods include transesterification, where heptanoate esters (e.g., methyl heptanoate) react with cyclopentanol under basic conditions .

Enzymatic Synthesis

Recent advancements emphasize sustainable production using immobilized lipases. For instance, Candida antarctica lipase B (CALB) encapsulated in sol-gel matrices has demonstrated efficacy in ester synthesis under solvent-free conditions . This method offers high enantioselectivity and avoids harsh reagents, aligning with green chemistry principles .

Industrial-Scale Production

Patents disclose scaled-up processes for related cyclopentyl esters, highlighting optimized reaction conditions (e.g., 50–150°C, 1–12 hours) and purification via silica gel chromatography . Such protocols are adaptable to cyclopentyl heptanoate manufacturing.

Physicochemical Properties

Cyclopentyl heptanoate’s properties are critical for its applications:

The lower logP value compared to its cyclohexyl analog reflects reduced hydrophobicity due to the smaller ring size, impacting lipid membrane permeability .

Applications in Industry and Research

Pharmaceutical Intermediate

Cyclopentyl heptanoate serves as a precursor in prostaglandin analog synthesis. Patents describe its structural analogs (e.g., 7-substituted cyclopentyl heptyl amines) as intraocular pressure-lowering agents . The cyclopentane ring mimics endogenous prostaglandin geometry, enhancing receptor binding .

Flavor and Fragrance Industry

Analytical Characterization

Gas Chromatography (GC)

While cyclopentyl heptanoate-specific GC data are scarce, analogous cyclohexyl heptanoate exhibits a retention index of 1499 on Ultra-1 columns . Similar methods (25 m column, 3°C/min ramp) are applicable for purity assessment.

Spectroscopic Methods

-

NMR: NMR predicts signals at δ 0.88 (t, 3H, CH₃), 1.25 (m, 8H, CH₂), and 1.70 (m, 8H, cyclopentyl) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 198.16 .

Recent Advancements and Future Directions

Biocatalytic Optimization

The 2022 study on sol-gel immobilized CALB highlights potential for continuous-flow synthesis, achieving >90% conversion in n-amyl caproate production . Adapting this system to cyclopentyl heptanoate could enhance sustainability.

Patent Trends

Recent patents (e.g., US9415043B2) explore combination therapies using cyclopentane-derived therapeutics, suggesting expanded roles in drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume